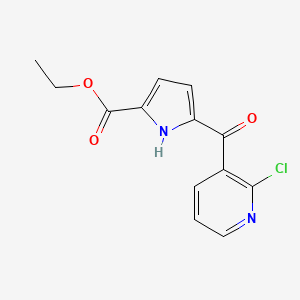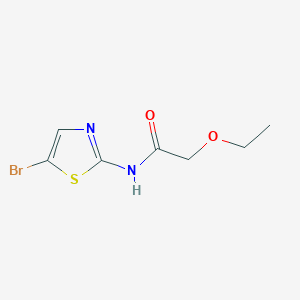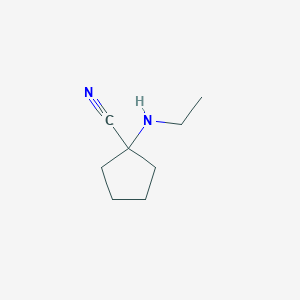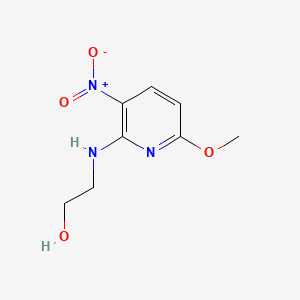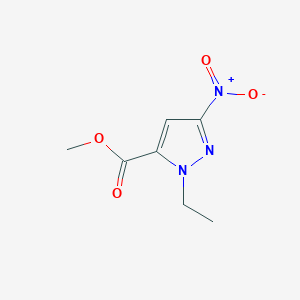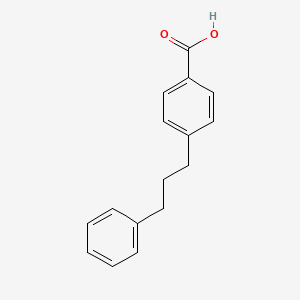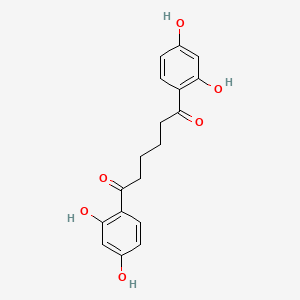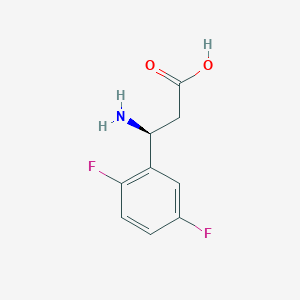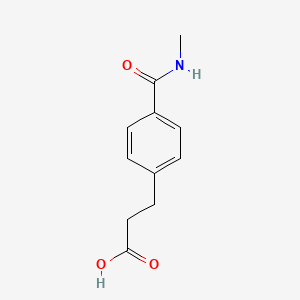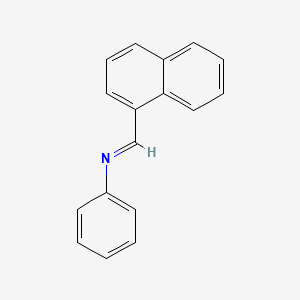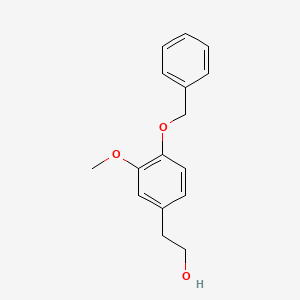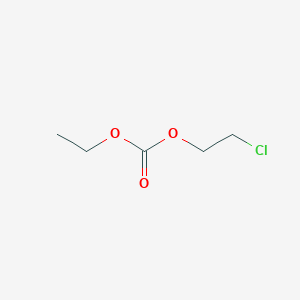
Carbonic acid, 2-chloroethyl ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 2-chloroethyl ethyl ester is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is used in various chemical processes. The compound is known for its reactivity due to the presence of both chloro and carbonate functional groups, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbonic acid, 2-chloroethyl ethyl ester can be synthesized through the reaction of 2-chloroethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the production of 2-chloroethyl ethyl carbonate involves the continuous addition of 2-chloroethanol to a mixture of ethyl chloroformate and a base. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-chloroethanol and ethyl carbonate.
Reduction: Reduction of 2-chloroethyl ethyl carbonate can lead to the formation of ethyl carbonate and ethylene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Water or aqueous sodium hydroxide is used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include substituted ethyl carbonates.
Hydrolysis: 2-Chloroethanol and ethyl carbonate.
Reduction: Ethyl carbonate and ethylene.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 2-chloroethyl ethyl ester is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of Carbonic acid, 2-chloroethyl ethyl ester involves its reactivity towards nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an electrophile.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroethyl methyl carbonate
- 2-Chloroethyl propyl carbonate
- 2-Chloroethyl butyl carbonate
Comparison: Carbonic acid, 2-chloroethyl ethyl ester is unique due to its specific reactivity profile and the balance between its chloro and ethyl carbonate groups. Compared to its analogs, it offers a distinct combination of reactivity and stability, making it suitable for specific synthetic applications where other similar compounds might not be as effective.
Eigenschaften
CAS-Nummer |
50780-47-7 |
|---|---|
Molekularformel |
C5H9ClO3 |
Molekulargewicht |
152.57 g/mol |
IUPAC-Name |
2-chloroethyl ethyl carbonate |
InChI |
InChI=1S/C5H9ClO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |
InChI-Schlüssel |
SEEYHRCMNMPHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Chlorophenyl)propyl]methylamine](/img/structure/B8783780.png)
![5-(4-Aminophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8783785.png)
